8-Bromo-3-hydroxyquinolin-2(1H)-one 8-Bromo-3-hydroxyquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932245
InChI: InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13)
SMILES:
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol

8-Bromo-3-hydroxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15932245

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-3-hydroxyquinolin-2(1H)-one -

Specification

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
IUPAC Name 8-bromo-3-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13)
Standard InChI Key XRNDYDYDWWZFHR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)O

Introduction

Chemical Identity and Structural Characteristics

8-Bromo-3-hydroxyquinolin-2(1H)-one (C₉H₆BrNO₂) has a molecular weight of 240.05 g/mol. Its IUPAC name is 8-bromo-3-hydroxy-1H-quinolin-2-one, with a canonical SMILES representation of O=C1NC2=C(C=CC(Br)=C2)C=C1O. The bromine substitution at the 8-position introduces steric and electronic effects that distinguish it from other positional isomers, such as 5-bromo-4-hydroxyquinolin-2(1H)-one.

The compound’s planar quinoline core facilitates π-π stacking interactions, while the hydroxyl and carbonyl groups enable hydrogen bonding. X-ray crystallography of analogous quinolinones reveals a nearly coplanar arrangement of the heterocyclic ring system, a feature critical for binding to biological targets .

Synthesis and Derivatization Pathways

Bromination of 3-Hydroxyquinolin-2(1H)-one

The synthesis of 8-bromo-3-hydroxyquinolin-2(1H)-one typically begins with the bromination of 3-hydroxyquinolin-2(1H)-one. As reported by , bromine or N-bromosuccinimide (NBS) in acidic or neutral solvents selectively introduces bromine at the 8-position. For example, treating 3-hydroxyquinolin-2(1H)-one with bromine in acetic acid at 50°C yields the 8-bromo derivative in moderate yields (45–60%). The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing bromination to the para position (C-8) .

Alternative Synthetic Routes

Alternative methods include Suzuki-Miyaura coupling for introducing aryl groups post-bromination. For instance, 8-bromo-3-hydroxyquinolin-2(1H)-one serves as a precursor for synthesizing 8-aryl derivatives via palladium-catalyzed cross-coupling with boronic acids . This modular approach enables the exploration of structure-activity relationships (SAR) by varying substituents at the 8-position.

Biological Activity and Mechanism of Action

Inhibition of Influenza A Endonuclease

8-Bromo-3-hydroxyquinolin-2(1H)-one exhibits inhibitory activity against the H1N1 influenza A endonuclease, a viral enzyme essential for RNA replication. In a fluorescence-based assay, the compound demonstrated an IC₅₀ of 11 μM, outperforming the parent 3-hydroxyquinolin-2(1H)-one (IC₅₀ = 24 μM) but showing lower potency than 6- and 7-bromo analogs (IC₅₀ = 7.4–7.6 μM) . The table below compares the inhibitory activity of selected brominated derivatives:

Position of BromineIC₅₀ (μM)Relative Potency vs. Parent Compound
4-Bromo530.45×
5-Bromo122.0×
6-Bromo7.43.2×
7-Bromo7.63.2×
8-Bromo112.2×

The reduced activity of the 8-bromo derivative compared to 6- and 7-bromo isomers suggests steric hindrance or unfavorable electronic effects at the 8-position disrupt interactions with the endonuclease’s active site .

Chelation and Metal-Binding Properties

Like other hydroxyquinolinones, 8-bromo-3-hydroxyquinolin-2(1H)-one acts as a bidentate ligand, coordinating to metal ions via the hydroxyl and carbonyl oxygen atoms. This chelation capability is pivotal for its enzyme-inhibitory effects, as the influenza endonuclease active site contains two divalent metal ions (Mg²⁺ or Mn²⁺) . Molecular docking studies suggest the bromine atom enhances hydrophobic interactions with enzyme subpockets, while the hydroxyl group participates in metal coordination.

Structure-Activity Relationships (SAR)

The antiviral activity of 8-bromo-3-hydroxyquinolin-2(1H)-one is influenced by:

  • Position of Bromine: Bromination at the 6- or 7-position maximizes potency, likely due to optimal alignment with the endonuclease’s hydrophobic cleft.

  • Hydroxyl Group: Removal or alkylation of the 3-hydroxy group abolishes activity, underscoring its role in metal chelation .

  • Substituents at C-4: Introduction of methyl or phenyl groups at C-4 reduces inhibitory activity, indicating steric clashes with the enzyme .

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